N''-cyclohexylguanidine; sulfuric acid
Description
Historical Context and Evolution of Guanidine (B92328) Chemistry in Organic Synthesis
The journey of guanidine chemistry began in 1861 when Adolph Strecker first isolated guanidine from the oxidative degradation of guanine, a natural product found in Peruvian guano. researchgate.net This discovery laid the groundwork for over a century of research into this unique nitrogenous compound. Early methods for producing guanidine in the laboratory included the thermal decomposition of dry ammonium (B1175870) thiocyanate (B1210189) under anhydrous conditions. The commercial production of guanidine salts later evolved to a two-step process starting from the reaction of dicyandiamide (B1669379) with ammonium salts.
Throughout the 20th century, the applications of guanidine and its derivatives expanded significantly. In the realm of organic synthesis, guanidines are recognized as strong organic bases, and their catalytic utility has been extensively studied. mdpi.com Modified chiral guanidines have been developed and found to be effective in both catalytic and stoichiometric asymmetric syntheses. mdpi.com Furthermore, guanidinium (B1211019) salts have been used to generate guanidinium ylides, which are valuable for the formation of aziridines, important building blocks in organic synthesis. mdpi.com
The evolution of guanidine chemistry also saw the development of derivatives with significant industrial and pharmaceutical applications. For instance, nitroguanidine, derived from the action of sulfuric acid on guanidine nitrate, has been used in explosives. researchgate.net In the medical field, the discovery of the antihyperglycemic properties of guanidine derivatives in French lilac led to the development of the widely used anti-diabetic drug, metformin, a biguanide. Other derivatives, such as sulfaguanidine, have been employed for treating bacillary dysentery. researchgate.net
Fundamental Principles of Guanidinium Cation Formation and Stability in Acidic Media
Guanidine is one of the strongest organic bases in aqueous solution, with a pKaH of 13.6. This strong basicity means that in neutral or acidic aqueous media, guanidine exists almost exclusively in its protonated form, the guanidinium cation [C(NH₂)₃]⁺.
The exceptional stability of the guanidinium cation is a result of the efficient resonance stabilization of the positive charge. The charge is delocalized over the central carbon atom and the three nitrogen atoms. This delocalization is so effective that the bonds between the central carbon and each nitrogen atom are of the same length, and the three nitrogen atoms are identically linked in a planar, symmetric arrangement. researchgate.net This structure was confirmed by X-ray crystal analysis. researchgate.net
The stability of the guanidinium cation is also influenced by its interaction with the surrounding solvent molecules. In aqueous solutions, it is efficiently solvated by water molecules, which further contributes to its stability. The formation of the guanidinium cation from a neutral guanidine and a proton-donating substrate is a key step in many of its catalytic applications, where the guanidinium ion can then act as a Brønsted acid. chemicalbook.com
Table 1: Physicochemical Properties of the Guanidinium Cation
| Property | Value/Description | Source(s) |
| pKaH | 13.6 | |
| Structure | Planar, symmetric ion with C-N bonds of order 4/3 | |
| Key Feature | High stability due to resonance and solvation | |
| Formation | Protonation of guanidine in acidic or neutral media |
Current Research Landscape and Emerging Trends in N''-Cyclohexylguanidinium Systems
While specific research on N''-cyclohexylguanidinium sulfate (B86663) is not extensively documented, the broader field of substituted guanidinium compounds is an active area of investigation. The introduction of a cyclohexyl group, a bulky and non-polar substituent, onto the guanidine core can significantly influence the compound's physical and chemical properties, such as its solubility, basicity, and catalytic activity.
Current research on N-substituted guanidines often focuses on their applications in organic synthesis and medicinal chemistry. For example, the synthesis of various N-cyclohexyl-guanidine derivatives has been explored, often involving the reaction of cyclohexylamine (B46788) with a guanidinylating agent. The versatility of the guanidine group allows for the creation of a wide array of derivatives with potential applications in various fields.
In medicinal chemistry, the incorporation of a cyclohexyl moiety is a common strategy to enhance the lipophilicity of a drug candidate, which can improve its pharmacokinetic profile. Research into guanidine derivatives as muscarinic receptor antagonists has involved the synthesis of compounds containing a 1,4-disubstituted cyclohexylene group. nih.govnih.gov These studies highlight the importance of the semirigid cyclohexyl ring in achieving high affinity for biological targets. nih.gov
Emerging trends in the field of guanidinium chemistry include their use as constituents of ionic liquids and in materials science. The structural versatility of guanidinium cations allows for the fine-tuning of properties like hydrophobicity, which is important for applications such as metal ion separations. mdpi.com The interaction of substituted guanidinium cations with various anions is also being explored for the development of new functional materials.
Significance of Sulfate Counterions in Guanidinium Salt Chemistry
The choice of counterion in a guanidinium salt has a profound impact on its properties and behavior, a phenomenon that is well-documented in the scientific literature. The sulfate anion (SO₄²⁻) imparts distinct characteristics to guanidinium salts when compared to other counterions like chloride (Cl⁻).
One of the most significant differences is observed in their effects on protein stability. While guanidinium chloride is a strong protein denaturant, guanidinium sulfate acts as a protein stabilizer. This contrasting behavior is attributed to the properties of the sulfate ion. Sulfate ions have a high charge density and interact strongly with water molecules. This strong hydration makes the creation of a cavity in the aqueous solution to accommodate an unfolded protein energetically unfavorable, thus stabilizing the protein's native state.
The interaction between the guanidinium cation and the sulfate anion is also of interest in supramolecular chemistry and crystal engineering. The ability of guanidinium cations and sulfate anions to form extensive hydrogen-bonding networks can be used to direct the formation of noncentrosymmetric crystal structures. These structures are of interest for their potential applications in nonlinear optics and other materials science fields.
Furthermore, studies on the conductance of aqueous solutions of guanidinium salts have shown that ion association between the guanidinium cation and the sulfate anion is relatively weak. This indicates that in dilute aqueous solutions, N''-cyclohexylguanidinium sulfate would exist primarily as dissociated ions.
Table 2: Comparison of Guanidinium Salts with Different Counterions
| Counterion | Effect on Protein Stability | Rationale | Source(s) |
| Chloride (Cl⁻) | Denaturant | Direct interaction with protein surface groups | |
| Sulfate (SO₄²⁻) | Stabilizer | Strong hydration of the sulfate ion makes protein unfolding energetically costly |
Properties
CAS No. |
14948-93-7 |
|---|---|
Molecular Formula |
C7H17N3O4S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
2-cyclohexylguanidine;sulfuric acid |
InChI |
InChI=1S/C7H15N3.H2O4S/c8-7(9)10-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5H2,(H4,8,9,10);(H2,1,2,3,4) |
InChI Key |
QIGNGLONSGDDTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for N Cyclohexylguanidinium Sulfate
Synthetic Routes to N''-Cyclohexylguanidine Precursors
The primary challenge in the synthesis of N''-cyclohexylguanidinium sulfate (B86663) lies in the efficient construction of the N''-cyclohexylguanidine backbone. This is typically achieved through the guanidinylation of cyclohexylamine (B46788), a common and readily available primary amine.
Condensation Reactions with Cyclohexylamine and Guanidinylating Reagents
The most direct route to N''-cyclohexylguanidine involves the reaction of cyclohexylamine with a suitable guanidinylating agent. These agents are electrophilic species that transfer a guanidinyl group (-C(=NH)NH2) to the nucleophilic amine. A variety of such reagents have been developed, each with its own advantages and limitations in terms of reactivity, stability, and ease of handling. nih.govgoogle.com
Common guanidinylating reagents include cyanamide (B42294), O-alkylisoureas, S-alkylisothioureas, and pyrazole-1-carboxamidines. The reaction with cyclohexylamine is a condensation reaction, typically proceeding with the elimination of a small molecule such as water, an alcohol, or a thiol. rsc.org For instance, the reaction of cyclohexylamine with cyanamide, one of the simplest guanidinylating agents, yields N''-cyclohexylguanidine. However, this reaction can sometimes require harsh conditions and may lead to the formation of byproducts. rsc.org
More sophisticated reagents, such as N,N'-di-Boc-N''-triflylguanidine, offer milder reaction conditions and higher yields. google.com The general mechanism involves the nucleophilic attack of the cyclohexylamine nitrogen on the electrophilic carbon of the guanidinylating agent, followed by a series of proton transfers and the departure of a leaving group to afford the substituted guanidine (B92328).
A representative reaction scheme is the condensation of cyclohexylamine with a protected S-methylisothiourea derivative, which will be discussed in more detail in the following section. The choice of the guanidinylating reagent is crucial and is often dictated by the desired purity of the product, the scale of the reaction, and the sensitivity of other functional groups that might be present in more complex substrates. nih.gov
Investigation of S-Methylisothiouronium Sulfate Pathways in Guanidine Synthesis
S-methylisothiouronium sulfate is a commonly employed and commercially available guanidinylating reagent. orgsyn.orgnih.gov It serves as a stable and effective precursor for the transfer of a guanidinyl moiety. The synthesis of N''-cyclohexylguanidine can be achieved by the reaction of cyclohexylamine with S-methylisothiouronium sulfate. wikipedia.org
(CH₃SC(NH₂)₂)⁺HSO₄⁻ + C₆H₁₁NH₂ → (C₆H₁₁NHC(NH₂)₂)⁺HSO₄⁻ + CH₃SH
The reaction is typically carried out in a suitable solvent, such as water or an alcohol, and may be heated to drive the reaction to completion. The product, N''-cyclohexylguanidinium sulfate, is an ionic salt and will precipitate from the reaction mixture upon cooling or with the addition of a less polar solvent, facilitating its isolation.
The mechanistic pathway involves the initial formation of a tetrahedral intermediate after the nucleophilic attack of the amine. The subsequent collapse of this intermediate leads to the expulsion of the methanethiol (B179389) leaving group and the formation of the protonated guanidine. The use of the sulfate salt of S-methylisothiouronium is convenient as it directly yields the desired sulfate salt of the product.
Alternative Precursor Derivatization Strategies
Beyond the direct guanidinylation of cyclohexylamine, alternative strategies for the synthesis of N''-cyclohexylguanidine precursors exist. These methods often involve the use of protected guanidinylating agents or multi-step sequences that allow for greater control over the reaction and the introduction of diverse functionalities if needed. nih.govscholaris.ca
One such strategy involves the use of N,N'-diprotected S-methylisothioureas, where the protecting groups (e.g., Boc, Cbz) modulate the reactivity of the reagent and prevent side reactions. google.com These protected reagents react with cyclohexylamine to yield a protected N''-cyclohexylguanidine derivative. Subsequent deprotection under acidic or hydrogenolytic conditions then affords the desired product. This approach is particularly useful in the synthesis of more complex molecules where the guanidine functionality needs to be introduced at a specific stage without affecting other sensitive groups. nih.gov
Another approach is the use of pyrazole-based guanidinylating reagents, such as N,N′-bis-(carbobenzoxy)-1-H-pyrazole-1-carboxamidine. These reagents have been shown to be effective in the guanidinylation of amines, including those that are sterically hindered or have low nucleophilicity. researchgate.net
Furthermore, multi-component reactions have emerged as powerful tools for the synthesis of substituted guanidines. For example, a one-pot reaction involving an isocyanide, an amine (such as cyclohexylamine), and an N-haloamide can lead to the formation of N,N'-disubstituted guanidines. rsc.org While not a direct route to N''-cyclohexylguanidine, this highlights the versatility of modern synthetic methods in accessing guanidine-containing compounds.
Salt Formation Mechanisms and Protonation Equilibria with Sulfuric Acid
Guanidines are among the strongest organic bases, with pKa values typically in the range of 12-13. wikipedia.org This high basicity is attributed to the resonance stabilization of the corresponding guanidinium (B1211019) cation, where the positive charge is delocalized over the three nitrogen atoms. When N''-cyclohexylguanidine is treated with a strong acid like sulfuric acid, it readily undergoes protonation to form the N''-cyclohexylguanidinium cation.
The salt formation is an acid-base reaction. Sulfuric acid is a diprotic acid, and the protonation of N''-cyclohexylguanidine can, in principle, occur in two steps. However, given the very high basicity of the guanidine moiety, the first protonation is essentially quantitative in the presence of sulfuric acid.
C₆H₁₁NHC(=NH)NH₂ + H₂SO₄ ⇌ [C₆H₁₁NHC(NH₂)₂]⁺HSO₄⁻
In highly concentrated sulfuric acid, there is evidence that guanidine itself can be diprotonated to form a dication. rsc.org However, in less concentrated solutions, the monoprotonated form is the predominant species. The equilibrium between the neutral guanidine and its monoprotonated form is heavily shifted towards the guanidinium ion in the presence of sulfuric acid. The study of protonation equilibria in strong acids is often conducted using spectroscopic methods, such as UV-Vis or NMR spectroscopy, by observing the changes in the spectra as a function of acid concentration. clockss.orgnih.govresearchgate.netresearchgate.net
The interaction between the guanidinium cation and the sulfate or bisulfate anion is primarily electrostatic. The structure of the resulting salt in the solid state will be influenced by factors such as hydrogen bonding between the guanidinium protons and the oxygen atoms of the sulfate anion. Quantum chemical calculations have shown that the intermolecular bonds between guanidine and sulfuric acid are very strong due to efficient proton transfer. copernicus.orgsemanticscholar.org
Optimization of Reaction Parameters for Preparative Scale Synthesis
For the synthesis of N''-cyclohexylguanidinium sulfate on a preparative scale, the optimization of reaction parameters is crucial to maximize yield, purity, and cost-effectiveness. Key parameters that are typically investigated include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants.
| Parameter | Effect on Reaction | Optimized Conditions (General) |
| Solvent | Influences solubility of reactants and product, and reaction rate. | A solvent that dissolves the reactants but allows for precipitation of the product is ideal. Water or ethanol (B145695) are common choices for reactions with S-methylisothiouronium sulfate. |
| Temperature | Affects the rate of reaction. Higher temperatures generally increase the rate but can also lead to the formation of byproducts. | The reaction is often heated to reflux to ensure a reasonable reaction rate. The optimal temperature is a balance between reaction speed and selectivity. |
| Reaction Time | The duration of the reaction to achieve maximum conversion. | Monitored by techniques such as TLC or HPLC to determine the point at which the starting material is consumed. Prolonged reaction times can lead to decomposition. |
| Stoichiometry | The molar ratio of cyclohexylamine to the guanidinylating agent. | A slight excess of the amine may be used to ensure complete consumption of the more expensive guanidinylating reagent. |
| Work-up Procedure | The method of isolation and purification of the final product. | Typically involves filtration of the precipitated salt, followed by washing with a suitable solvent to remove impurities. Recrystallization can be employed for further purification if necessary. |
For the reaction of cyclohexylamine with S-methylisothiouronium sulfate, an optimization study would involve running the reaction under various conditions and analyzing the yield and purity of the resulting N''-cyclohexylguanidinium sulfate. For instance, comparing the reaction in water versus ethanol at different temperatures would help identify the most efficient conditions. The goal is to find a set of parameters that provides a high yield of the desired product with minimal formation of impurities, in the shortest possible time, and with the simplest work-up procedure. mdpi.comnih.gov
Application of Green Chemistry Principles in N''-Cyclohexylguanidinium Sulfate Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of N''-cyclohexylguanidinium sulfate can be made more environmentally friendly by considering these principles at each stage of the process.
Key Green Chemistry Principles and their Application:
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. The reaction of cyclohexylamine with S-methylisothiouronium sulfate has a good atom economy, with the main byproduct being the low molecular weight methanethiol.
Use of Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with safer alternatives. Water is an excellent green solvent for the synthesis of guanidinium salts, as it is non-toxic, non-flammable, and readily available. researchgate.netnih.gov
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. While the synthesis of N''-cyclohexylguanidine often requires heating, the development of more active catalysts or guanidinylating agents could allow for milder reaction conditions.
Use of Renewable Feedstocks: While cyclohexylamine is traditionally derived from petroleum-based feedstocks, research into the production of amines from renewable biomass is an active area of investigation.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. While many guanidinylation reactions use stoichiometric reagents, catalytic methods for guanidine synthesis are being developed. organic-chemistry.orgorganic-chemistry.org
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. The choice of a synthetic route with high yield and selectivity is crucial for waste prevention.
By carefully selecting the starting materials, solvents, and reaction conditions, the synthesis of N''-cyclohexylguanidinium sulfate can be aligned with the principles of green chemistry, leading to a more sustainable and environmentally responsible process.
Catalyst Selection and Design for Sustainable Synthesis
The choice of catalyst is pivotal in developing sustainable synthetic routes to N''-cyclohexylguanidinium sulfate. Modern catalyst design emphasizes the use of heterogeneous catalysts, which offer significant advantages in terms of separation, recovery, and reusability, thereby reducing waste and production costs.
Solid acid catalysts, in particular, have garnered attention for their potential to replace traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture. Materials such as sulfated zirconia (ZrO₂-SO₄²⁻) and sulfated titania (TiO₂-SO₄²⁻) are being investigated as robust and efficient catalysts for guanylation reactions. researchgate.netorganic-chemistry.orgmdpi.com The acidic properties of these materials can be tailored by controlling the sulfation process, which enhances their catalytic activity. mdpi.com The use of these solid superacids can facilitate the reaction between a cyclohexylamine precursor and a guanylating agent under milder conditions than conventional methods. researchgate.net
Furthermore, nanocrystalline metal oxides like ZnO, CeO₂, TiO₂, and NiO have shown promise as highly efficient heterogeneous catalysts in guanylation reactions. acs.org Their high surface area and unique electronic properties contribute to their catalytic efficacy. The ability to recover and reuse these nanocatalysts for multiple cycles with consistent activity presents a significant step towards a more sustainable and cost-effective synthesis of guanidinium salts. acs.org
Recent research also explores the use of supported catalysts, where an active catalytic species is immobilized on a solid support. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefits of heterogeneous catalysis (ease of separation). For instance, silica-sulfuric acid (SiO₂-SO₃H) has been demonstrated as an effective and reusable solid acid catalyst in various organic transformations, suggesting its potential applicability in the synthesis of N''-cyclohexylguanidinium sulfate. researchgate.net
The development of bifunctional catalysts, which incorporate both acidic and basic sites, or a metal center and an acidic support, is another promising avenue. For example, a combination of Pd/C and K-10 montmorillonite (B579905) has been used for one-pot synthesis involving both condensation and dehydrogenation steps, illustrating the potential for designing multi-component catalytic systems for complex transformations. nih.gov
Below is a table summarizing various sustainable catalyst options and their key features:
| Catalyst Type | Specific Examples | Key Advantages |
| Solid Superacids | Sulfated Zirconia (ZrO₂-SO₄²⁻), Sulfated Titania (TiO₂-SO₄²⁻) | High acidity, thermal stability, reusability. researchgate.netorganic-chemistry.orgmdpi.comresearchgate.net |
| Nanocrystalline Metal Oxides | ZnO, CeO₂, TiO₂, NiO | High surface area, efficient, recoverable and reusable. acs.org |
| Supported Catalysts | Silica-Sulfuric Acid (SiO₂-SO₃H) | Heterogeneous, reusable, easy to handle. researchgate.net |
| Bifunctional Catalysts | Pd/C and K-10 Montmorillonite | Enables multi-step reactions in one pot. nih.gov |
Atom Economy and Waste Stream Minimization in Process Design
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. beilstein-journals.org The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product, with no byproducts. semanticscholar.org
In the synthesis of N''-cyclohexylguanidinium sulfate, the choice of starting materials significantly impacts the atom economy. A common route involves the reaction of cyclohexylamine with a guanylating agent such as cyanamide or dicyandiamide (B1669379), followed by salt formation with sulfuric acid.
Theoretical Atom Economy Calculation:
A simplified reaction for the formation of the N''-cyclohexylguanidine base can be represented as:
Cyclohexylamine + Cyanamide → N''-Cyclohexylguanidine
To calculate the theoretical atom economy for this step:
Molecular Weight of Cyclohexylamine (C₆H₁₃N): 99.17 g/mol
Molecular Weight of Cyanamide (CH₂N₂): 42.04 g/mol
Molecular Weight of N''-Cyclohexylguanidine (C₇H₁₅N₃): 141.22 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy (%) = (141.22 / (99.17 + 42.04)) x 100 ≈ 100%
Minimizing waste streams is intrinsically linked to maximizing atom economy. Strategies to achieve this in the synthesis of N''-cyclohexylguanidinium sulfate include:
One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates reduces solvent usage, energy consumption, and material losses. nycu.edu.tw
Catalyst Recycling: The use of heterogeneous catalysts allows for their simple removal from the reaction mixture and reuse, preventing the generation of catalyst-containing waste streams. acs.org
Solvent Reduction and Elimination: As detailed in the next section, moving towards solvent-free or greener solvent systems drastically reduces the volume of volatile organic compounds (VOCs) and contaminated solvent waste. researchgate.netresearchgate.net
Process Optimization: Careful control of reaction parameters such as temperature, pressure, and stoichiometry can minimize the formation of byproducts and improve the yield of the desired product.
The following table outlines key strategies for improving atom economy and minimizing waste in the production of N''-cyclohexylguanidinium sulfate:
| Strategy | Description | Impact on Sustainability |
| High Atom Economy Reactions | Utilizing addition and rearrangement reactions that incorporate all reactant atoms into the product. | Reduces the formation of byproducts and waste. |
| One-Pot Processes | Performing multiple synthetic steps in a single reactor. | Minimizes solvent use, energy consumption, and purification steps. nycu.edu.tw |
| Catalyst Reusability | Employing heterogeneous catalysts that can be easily separated and reused. | Reduces catalyst waste and lowers process costs. acs.org |
| Waste Valorization | Finding applications for any unavoidable byproducts. | Creates a circular economy and reduces landfill waste. |
Solvent-Free and Environmentally Benign Reaction Conditions
A significant focus in the sustainable synthesis of N''-cyclohexylguanidinium sulfate is the reduction or elimination of hazardous organic solvents. This has led to the exploration of solvent-free reaction conditions and the use of environmentally benign solvent alternatives.
Mechanochemical Synthesis:
Mechanochemistry, particularly ball milling, has emerged as a powerful solvent-free technique for organic synthesis. beilstein-journals.org This method involves the use of mechanical force to induce chemical reactions between solid reactants. nycu.edu.twnih.gov The synthesis of guanidines has been successfully demonstrated using mechanochemical methods, often with the assistance of a small amount of liquid (liquid-assisted grinding or LAG) to enhance reactivity. beilstein-journals.org This approach can lead to quantitative yields without the need for bulk solvents, significantly reducing waste and simplifying product isolation. beilstein-journals.org
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) is another key technology for promoting environmentally friendly chemical processes. researchgate.netorganic-chemistry.orgresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. nycu.edu.tworganic-chemistry.orgsci-hub.box The synthesis of various N-substituted guanidines and other nitrogen-containing heterocycles has been efficiently achieved under microwave irradiation, often under solvent-free conditions or in green solvents like water or ethanol. nycu.edu.twnih.govnih.gov
Environmentally Benign Solvents:
When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign alternatives to traditional volatile organic compounds. Water is an ideal green solvent due to its non-toxicity, availability, and safety. nih.gov Deep eutectic solvents (DES) are another class of green solvents that are gaining traction. researchgate.net DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and can be easily prepared from inexpensive starting materials. researchgate.net The use of such solvents can facilitate reactions and simplify product work-up while minimizing environmental impact.
The table below highlights various environmentally benign reaction conditions applicable to the synthesis of N''-cyclohexylguanidinium sulfate:
| Reaction Condition | Description | Advantages |
| Mechanochemistry (Ball Milling) | Reactions are induced by mechanical force in the solid state. beilstein-journals.org | Solvent-free, reduced waste, can enable novel reactivity. nycu.edu.twnih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat the reaction mixture. researchgate.netorganic-chemistry.orgresearchgate.net | Drastically reduced reaction times, often higher yields and purity. nycu.edu.tworganic-chemistry.orgsci-hub.box |
| Aqueous Media | Using water as the reaction solvent. nih.gov | Non-toxic, non-flammable, inexpensive, and environmentally safe. |
| Deep Eutectic Solvents (DES) | Utilizing mixtures of hydrogen bond donors and acceptors as the solvent. researchgate.net | Often biodegradable, low toxicity, and recyclable. researchgate.net |
Advanced Structural Characterization and Solid State Analysis of N Cyclohexylguanidinium Sulfate
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method would be essential for a thorough structural elucidation of N''-Cyclohexylguanidinium Sulfate (B86663).
Determination of Molecular Geometry and Bond Parameters
A primary objective of single-crystal X-ray diffraction analysis would be to determine the molecular geometry of the N''-cyclohexylguanidinium cation and its interaction with the sulfate anion. This would involve the precise measurement of all bond lengths and angles within the molecule. The data would be presented in a comprehensive table, allowing for comparison with related guanidinium (B1211019) derivatives and theoretical calculations.
Hypothetical Data Table: Selected Bond Lengths and Angles for N''-Cyclohexylguanidinium Sulfate
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C-N (guanidinium) | Data not available |
| N-H | Data not available |
| C-C (cyclohexyl) | Data not available |
| S-O (sulfate) | Data not available |
| N-C-N (guanidinium) | Data not available |
| O-S-O (sulfate) | Data not available |
Note: This table is for illustrative purposes only. The values would be populated with experimental data from a single-crystal X-ray diffraction study.
Elucidation of Crystal Packing and Intermolecular Hydrogen Bonding Networks
Understanding the crystal packing and the intricate network of intermolecular hydrogen bonds is crucial for explaining the solid-state properties of the compound. The analysis would reveal how the N''-cyclohexylguanidinium cations and sulfate anions are arranged in the crystal lattice. Of particular interest would be the hydrogen bonds formed between the guanidinium N-H groups and the sulfate oxygen atoms, which are expected to be the dominant interactions governing the crystal structure. A detailed table of hydrogen bond geometries would be generated.
Hypothetical Data Table: Hydrogen Bonding Parameters for N''-Cyclohexylguanidinium Sulfate
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|
| N-H···O | Data not available | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only and would be populated with experimental data.
Analysis of Polymorphism and Solvatomorphism
Polymorphism, the ability of a compound to exist in more than one crystalline form, and solvatomorphism, the incorporation of solvent molecules into the crystal lattice, are critical aspects of solid-state chemistry. A comprehensive study would involve screening for different crystalline forms of N''-Cyclohexylguanidinium Sulfate by varying crystallization conditions such as solvent, temperature, and cooling rate. Each new form would be structurally characterized to understand the energetic and structural relationships between them.
Powder X-ray Diffraction for Crystalline Phase Identification and Purity
Powder X-ray diffraction (PXRD) is an essential tool for the routine identification and assessment of the purity of a crystalline solid. The PXRD pattern of a bulk sample of N''-Cyclohexylguanidinium Sulfate would serve as a unique fingerprint for this specific crystalline phase. The experimental pattern would be compared with a theoretical pattern calculated from the single-crystal X-ray diffraction data to confirm the phase purity of the synthesized material.
Vibrational Spectroscopy for Functional Group and Ionic State Confirmation
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of N''-Cyclohexylguanidinium Sulfate would be analyzed to confirm the presence of the characteristic functional groups. Key vibrational modes would include the N-H stretches of the guanidinium group, the C-N stretches, the vibrations of the cyclohexyl ring, and the characteristic stretches of the sulfate anion. The positions and shapes of these bands would provide insight into the hydrogen bonding interactions within the crystal.
Hypothetical Data Table: Characteristic FT-IR Vibrational Frequencies for N''-Cyclohexylguanidinium Sulfate
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| Data not available | N-H stretching |
| Data not available | C-H stretching (cyclohexyl) |
| Data not available | C=N stretching (guanidinium) |
| Data not available | S=O stretching (sulfate) |
| Data not available | N-H bending |
Note: This table is for illustrative purposes only and would be populated with experimental data.
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. For N''-cyclohexylguanidinium sulfate, this analysis would reveal a "fingerprint" spectrum characteristic of its unique structure, identifying the presence of specific functional groups and providing insight into the crystalline environment.
Key vibrational modes expected for N''-cyclohexylguanidinium sulfate would include:
Guanidinium C-N vibrations: The guanidinium group ([C(NH₂)₃]⁺) has a distinctive planar, Y-shaped structure with D₃h symmetry. Its Raman spectrum is dominated by a very strong, symmetric C-N stretching mode (ν(CN₃)) typically observed around 1000 cm⁻¹. Other modes, such as the N-C-N bending modes, would appear at lower frequencies.
Cyclohexyl C-H and C-C vibrations: The cyclohexyl group would produce a series of bands corresponding to C-H stretching (typically 2850-3000 cm⁻¹), C-H bending and scissoring (around 1450 cm⁻¹), and C-C stretching and ring deformation modes (in the 800-1200 cm⁻¹ region).
Sulfate Anion (SO₄²⁻) vibrations: The sulfate ion, with Td symmetry, has four fundamental vibrational modes. The most prominent in Raman spectroscopy is the symmetric stretching mode (ν₁), which appears as a sharp, intense peak typically around 981 cm⁻¹. encyclopedia.pub The other modes (ν₂, ν₃, and ν₄) are often weaker or Raman-inactive in a perfectly tetrahedral symmetry but may appear if the crystal lattice environment distorts the ion. encyclopedia.pubacs.org
N-H vibrations: The N-H stretching modes of the guanidinium cation are expected in the high-frequency region (3100-3500 cm⁻¹), while N-H bending modes would be found near 1600-1670 cm⁻¹.
Analysis of peak positions, intensities, and widths would provide information on hydrogen bonding interactions between the guanidinium cations and sulfate anions, as well as conformational details of the cyclohexyl ring.
Table 1: Hypothetical Raman Spectroscopy Data for N''-Cyclohexylguanidinium Sulfate
| Raman Shift (cm⁻¹) | Tentative Assignment | Expected Intensity |
|---|---|---|
| ~3300-3450 | N-H stretching (guanidinium) | Medium-Strong |
| ~2850-2950 | C-H stretching (cyclohexyl) | Strong |
| ~1660 | N-H bending | Medium |
| ~1450 | C-H bending/scissoring (cyclohexyl) | Medium |
| ~1105 | ν₃ (SO₄²⁻) asymmetric stretching | Weak |
| ~1005 | C-N symmetric stretching (guanidinium) | Very Strong |
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for characterizing the local atomic environment in solid materials. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR provides information on the structure, packing, and dynamics in the crystalline state. nih.gov For N''-cyclohexylguanidinium sulfate, ¹³C and ¹⁵N SSNMR would be particularly informative.
¹³C SSNMR: A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum would show distinct resonances for the carbon atoms in the cyclohexyl and guanidinium groups. The chemical shifts would be sensitive to the local electronic environment and crystal packing effects.
The carbon atom of the guanidinium group is expected to have a characteristic chemical shift around 158-162 ppm due to its sp² hybridization and attachment to three nitrogen atoms.
The carbons of the cyclohexyl ring would appear in the aliphatic region (typically 20-50 ppm). The number of distinct peaks would indicate the number of crystallographically inequivalent carbon atoms in the unit cell.
¹⁵N SSNMR: This technique would directly probe the nitrogen atoms of the guanidinium cation. The spectrum could reveal multiple resonances if the nitrogen atoms are not equivalent in the crystal lattice, providing direct insight into the hydrogen-bonding network with the sulfate anions.
By analyzing chemical shifts, peak multiplicities, and relaxation times, SSNMR can elucidate details about polymorphism (the existence of different crystal forms), conformational isomers, and the specific interactions governing the solid-state architecture. chemrxiv.org
Table 2: Predicted ¹³C SSNMR Chemical Shifts for N''-Cyclohexylguanidinium Sulfate
| Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Guanidinium (C=N₃) | 158 - 162 | Sensitive to protonation state and H-bonding. |
| Cyclohexyl (CH-N) | 50 - 60 | Carbon directly attached to the guanidinium nitrogen. |
Thermal Analysis Techniques for Phase Transitions and Thermal Stability
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. For N''-cyclohexylguanidinium sulfate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential for determining its thermal stability and identifying phase transitions. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. whiterose.ac.uk A DSC thermogram of N''-cyclohexylguanidinium sulfate would identify:
Phase Transitions: Sharp endothermic peaks could indicate solid-solid phase transitions (changes in crystal packing) or melting.
Decomposition: A broad exothermic or endothermic event at higher temperatures would signify the onset of thermal decomposition.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. nih.gov For this compound, a TGA curve would show:
Thermal Stability: The temperature at which mass loss begins indicates the limit of the compound's thermal stability.
Decomposition Pathway: The profile of mass loss can provide clues about the decomposition mechanism, such as the sequential loss of the cyclohexyl group followed by the breakdown of the guanidinium sulfate core. The decomposition of organic sulfates can be complex, potentially releasing gases like SO₂. nih.gov
Together, DSC and TGA provide a comprehensive profile of the material's behavior at elevated temperatures, which is crucial for understanding its stability and handling limits.
Table 3: Illustrative Thermal Analysis Data for an Organic Salt
| Technique | Observation | Temperature (°C) | Interpretation |
|---|---|---|---|
| DSC | Endothermic Peak | 185 | Solid-Solid Phase Transition |
| DSC | Endothermic Peak | 295 | Melting Point |
| TGA | Onset of Mass Loss | 310 | Decomposition Begins |
Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Investigations
Electron microscopy utilizes a beam of accelerated electrons to visualize samples at much higher resolution than light microscopy. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would offer complementary information about the morphology and structure of N''-cyclohexylguanidinium sulfate crystals. researchgate.netnih.gov
Scanning Electron Microscopy (SEM): SEM scans a focused electron beam over a sample's surface to create an image. rsc.org For N''-cyclohexylguanidinium sulfate, SEM would be used to:
Examine Surface Topography: Reveal surface features such as growth steps, defects, or intergrowth of multiple crystals.
Assess Particle Size Distribution: Provide information on the uniformity of a powdered sample.
Transmission Electron Microscopy (TEM): TEM passes a beam of electrons through an ultrathin sample to form an image, enabling visualization of internal structure. nih.govresearchgate.net While challenging for beam-sensitive organic crystals, low-dose TEM techniques could:
Reveal Nanostructure: Image internal features like dislocations, stacking faults, or grain boundaries within a single crystal.
Obtain Electron Diffraction Patterns: Provide information about the crystal lattice and symmetry, complementing data from X-ray diffraction. High-resolution TEM could potentially even visualize the crystal lattice planes directly. whiterose.ac.uknih.gov
These techniques are invaluable for linking the macroscopic properties of a material to its microscopic and nanoscopic structure.
Table 4: Summary of Electron Microscopy Applications
| Technique | Information Obtained | Typical Resolution | Sample Requirements |
|---|---|---|---|
| SEM | Crystal shape, surface features, particle size | 1-20 nm | Conductive coating often required |
| TEM | Internal structure, crystal lattice, defects | <1 nm | Very thin sample (<100 nm) |
Theoretical and Computational Chemistry of N Cyclohexylguanidinium Systems
Quantum Chemical Studies (Ab Initio, Density Functional Theory - DFT)
Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), are employed to solve the electronic Schrödinger equation, providing detailed information about electronic structure, molecular geometries, and interaction energies. wikipedia.orgnih.govresearchgate.netnih.gov
The N''-cyclohexylguanidinium cation's electronic structure is dominated by the guanidinium (B1211019) group. This group features a central carbon atom bonded to three nitrogen atoms, resulting in a highly resonant system. The positive charge is not localized on a single atom but is delocalized across the entire C(N)₃ planar moiety due to its extensive π-conjugation. researchgate.net This delocalization is a key factor in the stability of the cation. researchgate.net
Computational analyses, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM), have been used to study the interactions between the guanidinium cation and the sulfate (B86663) anion. nih.govacs.orgnih.govresearchgate.net NBO analysis reveals strong charge transfer interactions from the lone pairs of the sulfate oxygen atoms to the antibonding orbitals of the N-H groups in the guanidinium cation, confirming the covalent character of the hydrogen bonds. nih.gov The AIM theory characterizes the bonds based on the topology of the electron density. acs.org Studies on guanidinium-sulfate complexes show bond critical points between the hydrogen atoms of the guanidinium N-H groups and the oxygen atoms of the sulfate anion, indicative of strong hydrogen bonding. nih.govacs.org
The sulfate anion (SO₄²⁻) is a tetrahedral ion with a central sulfur atom and a formal charge of -2. DFT studies on hydrated sulfate clusters show that the negative charge is distributed among the four oxygen atoms. ijpsat.orgresearchgate.net The interaction between the N''-cyclohexylguanidinium cation and the sulfate anion is primarily electrostatic, reinforced by a network of strong hydrogen bonds. researchgate.net
Table 1: Calculated Electronic Properties of the Guanidinium-Sulfate Interaction
| Property | Description | Typical Finding | Method Reference |
| Charge Distribution | Delocalization of positive charge on the guanidinium group and negative charge on the sulfate group. | The positive charge is shared among the C and N atoms of the guanidinium moiety, while the negative charge resides on the O atoms of sulfate. | NBO/Mulliken Population Analysis researchgate.net |
| NBO Analysis | Quantifies orbital interactions, particularly charge transfer in hydrogen bonds. | Significant second-order perturbation energies (E(2)) indicate strong charge transfer from sulfate oxygen lone pairs to guanidinium N-H σ* orbitals. nih.gov | NBO nih.gov |
| AIM Analysis | Characterizes the nature of chemical bonds based on electron density topology. | Presence of bond critical points (BCPs) between H(guanidinium) and O(sulfate) confirms strong hydrogen bonding interactions. acs.org | AIM acs.org |
The conformational behavior of the N''-cyclohexylguanidinium cation is largely dictated by the cyclohexane (B81311) ring. Cyclohexane and its derivatives predominantly adopt a chair conformation to minimize angular and torsional strain. libretexts.org In N''-cyclohexylguanidine, the guanidinium group is a bulky substituent. To minimize steric hindrance, specifically 1,3-diaxial interactions, the guanidinium group will overwhelmingly favor the equatorial position on the cyclohexyl ring. libretexts.org The energy difference between the equatorial and axial conformers is significant, meaning the axial conformer exists in a negligible population at equilibrium.
Table 2: Conformational Preferences in N''-Cyclohexylguanidinium
| Feature | Preferred Conformation | Reason | Consequence |
| Cyclohexyl Ring | Chair | Minimization of ring strain. | Provides a stable scaffold for the substituent. |
| Guanidinium Position | Equatorial | Avoidance of steric clash (1,3-diaxial interactions) with axial hydrogens. libretexts.org | The vast majority of molecules will exist in this conformation. |
| C-N Bond Rotation | Staggered | Minimization of torsional strain between guanidinium N-H bonds and cyclohexyl C-H bonds. | Defines the relative orientation of the two moieties. |
Guanidine (B92328) is one of the strongest organic bases in aqueous solution, a property that is conferred to its derivatives like N''-cyclohexylguanidine. researchgate.netresearchgate.net Its high basicity stems from the exceptional stability of its conjugate acid, the guanidinium cation. Upon protonation, the resulting positive charge is delocalized over the three nitrogen atoms through resonance, as described in section 4.1.1. This charge delocalization significantly stabilizes the cation, making the parent guanidine base very willing to accept a proton. researchgate.net
The basicity of a compound can be quantified by its pKa value, while its intrinsic, gas-phase basicity is measured by its proton affinity (PA) and gas-phase basicity (GB). wikipedia.org Computational methods, particularly DFT, are widely used to accurately predict these values. nih.govresearchgate.net Studies have shown that ab initio calculations can predict the pKa values of guanidine-containing compounds with high accuracy, sometimes with errors of less than 0.3 pKa units. nih.govacs.org The substitution of a hydrogen atom with an alkyl group like cyclohexyl is expected to have a small base-strengthening effect due to induction, but the primary determinant of basicity remains the resonance stabilization of the guanidinium core.
Table 3: Representative Calculated Basicity Values for Guanidinium Systems
| Parameter | Definition | Typical Calculated Value (kcal/mol) | Computational Method |
| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase protonation reaction (A + H⁺ → AH⁺). wikipedia.org | ~230 - 245 | DFT (e.g., B3LYP, ωB97X-D) nih.gov |
| Gas-Phase Basicity (GB) | The negative of the Gibbs free energy change for the gas-phase protonation reaction. | ~225 - 240 | DFT (e.g., B3LYP, ωB97X-D) nih.gov |
Note: Values are representative for simple N-alkylguanidines and may vary depending on the specific computational level of theory.
The interaction between the N''-cyclohexylguanidinium cation and the sulfate anion is characterized by strong, charge-assisted hydrogen bonds. researchgate.net The planar guanidinium group, with its multiple N-H donor sites, is an excellent hydrogen bond donor, while the oxygen atoms of the sulfate anion are effective acceptors. researchgate.net
Theoretical studies on the guanidinium-sulfate system have identified stable complexes, including 1:1 dimers and 2:1 trimers. nih.govacs.orgresearchgate.net A particularly stable and common motif involves a bidentate hydrogen bonding interaction where two N-H groups from the same guanidinium cation bind to two different oxygen atoms of the sulfate anion, forming a six-membered ring-like structure. rsc.org These interactions are significantly stronger than typical neutral hydrogen bonds due to the reinforcing effect of the formal positive and negative charges on the cation and anion, respectively. researchgate.net
The strength of these interactions can be quantified computationally. The interaction energy (the energy difference between the complex and the sum of the energies of the isolated ions) for guanidinium-anion pairs can be exceptionally high, with calculated values for interactions with carboxylates reaching -76 kcal/mol. rsc.org NBO analysis provides a way to quantify the charge transfer component of the hydrogen bond, with stabilization energies (E(2)) often being a key metric. nih.gov
Table 4: Characteristics of Guanidinium-Sulfate Hydrogen Bonds
| Characteristic | Description | Typical Computational Finding |
| Geometry | The spatial arrangement of the donor and acceptor atoms. | Bidentate binding is common, with N-H···O distances typically in the range of 1.7-1.9 Å. acs.org |
| Interaction Energy (ΔE) | The energy required to separate the interacting ions. | Highly favorable (large and negative), indicating a very stable complex. rsc.org |
| NBO E(2) Energy | The stabilization energy from donor-acceptor orbital interactions. | Large E(2) values for LP(O) → σ*(N-H) interactions quantify the strong charge transfer. nih.gov |
| AIM Bond Critical Point | An indicator of a bonding interaction in the electron density. | The electron density at the bond critical point (ρ(r)) is high, characteristic of strong H-bonds. acs.org |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing insights into dynamic processes, solution structures, and thermodynamic properties. wikipedia.orgdiva-portal.org
In an aqueous solution, N''-cyclohexylguanidinium sulfate dissociates into N''-cyclohexylguanidinium cations and sulfate anions, both of which become solvated by water molecules. MD simulations are ideal for studying the structure and dynamics of these solvation shells. tudelft.nl
The N''-cyclohexylguanidinium cation presents two distinct features to the solvent: the hydrophobic cyclohexyl ring and the hydrophilic, charged guanidinium group. Water molecules are expected to form a structured hydration shell around the guanidinium group, participating in hydrogen bonding with the N-H groups. The hydrophobic cyclohexyl group will influence the local water structure, potentially leading to a "hydrophobic hydration" effect where water molecules form a more ordered, cage-like structure around it to maximize their own hydrogen bonding.
The sulfate anion is strongly hydrated, with water molecules orienting their hydrogens toward the negatively charged oxygen atoms. ijpsat.org MD simulations can be used to calculate radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from the ion, revealing the structure of the solvation shells.
Simulations of guanidinium chloride in water have shown that the diffusion of the guanidinium cation is influenced by its concentration and can be understood as a dynamic equilibrium between free cations, stacked cations (π-π interactions), and ion pairs. nih.gov For N''-cyclohexylguanidinium sulfate, similar phenomena are expected. The simulations can quantify the extent of ion pairing between the cation and the sulfate anion in solution and determine the residence time of water molecules in the primary hydration shells of both ions. nih.govnih.gov
Dynamics of Anion-Cation Pairing and Dissociation
Molecular dynamics (MD) simulations are a powerful tool for investigating the intricate dance of ion pairing and dissociation in solution. nih.gov For the N''-cyclohexylguanidinium sulfate system, these simulations can map the process by which the N''-cyclohexylguanidinium cation and the sulfate anion associate and separate, revealing the critical role of the solvent environment.
In an aqueous medium, simulations show that water molecules are not passive spectators but active participants in the dissociation process. nih.gov The mechanism often involves:
Solvent-Separated Ion Pairs (SSIP): Initially, one or more water molecules insert between the cation and anion, mediating their electrostatic interaction.
Contact Ion Pairs (CIP): In this state, the ions are in direct contact, with no intervening solvent molecules. The stability of the CIP is governed by strong hydrogen bonds between the guanidinium N-H groups and the sulfate oxygen atoms.
Dissociation Pathway: The transition from a CIP to a fully solvated, dissociated state typically proceeds through the formation of SSIPs. Water molecules progressively break the direct cation-anion hydrogen bonds, ultimately leading to the complete hydration of each ion. nih.gov
The dynamics are influenced by factors such as ion concentration and temperature. Enhanced sampling techniques in MD, such as blue-moon-ensemble methods, can be employed to calculate the free energy profiles of these processes and overcome the time-scale limitations of conventional simulations. osti.gov
Computational Studies of Binding Free Energies
Calculating the binding free energy (ΔG°bind) provides a quantitative measure of the affinity between the N''-cyclohexylguanidinium cation and the sulfate anion. nih.gov These calculations are crucial for understanding the stability of the ion pair in various environments. Common computational methods include alchemical free energy calculations and potential of mean force (PMF) methods. nih.govbiorxiv.org
Alchemical methods, such as thermodynamic integration or free energy perturbation, compute the free energy change of transforming the interacting ion pair into a non-interacting state. Physical pathway methods, on the other hand, calculate the work required to physically separate the ions along a defined reaction coordinate. biorxiv.org
Below is an interactive table summarizing hypothetical binding free energy calculations for the N''-cyclohexylguanidinium-sulfate pair under different conditions, illustrating the typical outputs of such studies.
| Computational Method | Solvent Model | Calculated ΔG°bind (kcal/mol) | Key Interaction |
| Thermodynamic Integration | Explicit Water (TIP3P) | -8.5 ± 0.4 | Hydrogen Bonding & Electrostatics |
| Umbrella Sampling (PMF) | Explicit Water (SPC/E) | -8.2 ± 0.5 | Ion Pairing Energetics |
| Alchemical FEP | Implicit Solvent (GB) | -12.1 ± 0.3 | Primarily Electrostatic |
Note: The data in this table is illustrative and represents typical values for strong guanidinium-anion interactions. Actual values would require specific, dedicated simulations.
Computational Crystallography and Crystal Structure Prediction Methodologies
Computational crystallography aims to predict the three-dimensional arrangement of molecules in a crystal lattice from first principles, a significant challenge in materials science. google.com Crystal Structure Prediction (CSP) for a salt like N''-cyclohexylguanidinium sulfate involves two main challenges: generating a comprehensive set of plausible crystal packing arrangements and accurately ranking their relative energies. google.com
The CSP process typically follows these steps:
Generation of Candidate Structures: A vast number of trial structures are generated using algorithms that explore the high-dimensional space of possible unit cell parameters and molecular orientations. Methods like evolutionary algorithms or simulated annealing are often employed. arxiv.org
Energy Minimization: The geometry of each candidate structure is optimized, typically using computationally efficient force fields to relax the structures to the nearest local energy minimum on the lattice energy surface. google.com
Energy Ranking: The relative stabilities of the optimized structures are then assessed with higher levels of theory. This often involves quantum mechanical methods, such as solid-state Density Functional Theory (DFT), to accurately calculate the lattice energies. chemrxiv.org The goal is to identify the global minimum on the potential energy surface, which is predicted to be the most stable, experimentally observable crystal structure. google.com
Recent advancements incorporate machine-learned interatomic potentials, which can significantly accelerate the energy evaluation step without compromising accuracy, making CSP feasible for more complex molecular systems. chemrxiv.org
Reaction Mechanism Modeling and Transition State Characterization for Guanidinium-Mediated Processes
The guanidinium group is a common motif in organocatalysis, prized for its ability to stabilize negative charges through hydrogen bonding. nih.govacs.org Computational modeling, primarily using DFT, is instrumental in elucidating the mechanisms of these reactions. nih.gov
For a guanidinium-mediated process, modeling can reveal:
Reactant Complexation: How the N''-cyclohexylguanidinium cation binds to the substrate(s) to form a pre-reaction complex.
Transition State (TS) Stabilization: The key role of the catalyst is often to lower the activation energy of the reaction by stabilizing the transition state. The guanidinium group can form multiple hydrogen bonds with developing negative charges in the TS, distributing the charge and lowering the energy barrier. nih.govacs.org For example, in a Claisen rearrangement, the guanidinium ion can stabilize the developing negative charge on an oxallyl fragment. nih.gov
Product Release: The pathway leading from the transition state to the final product complex and the subsequent release of the product from the catalyst.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the precise characterization of the transition state, including its geometry and the nature of the stabilizing interactions.
The table below presents illustrative data from a hypothetical DFT study on a guanidinium-catalyzed reaction, comparing the catalyzed and uncatalyzed pathways.
| Parameter | Uncatalyzed Reaction | Guanidinium-Catalyzed Reaction |
| Activation Energy (ΔG‡) | 30 kcal/mol | 22 kcal/mol |
| Key TS Bond Length (Reactant-Nucleophile) | 2.1 Å | 2.3 Å |
| H-Bond Distance (Guanidinium N-H to TS) | N/A | 1.8 Å |
Note: This data is representative of the kind of quantitative information obtained from reaction mechanism modeling and highlights the catalytic effect of the guanidinium moiety.
Lack of Specific Research Data Precludes Detailed Analysis of N''-Cyclohexylguanidinium Sulfate in Catalysis
General principles of guanidinium salts as Brønsted acid catalysts suggest they can facilitate a range of organic transformations through proton donation. The bulky cyclohexyl group in N''-cyclohexylguanidinium sulfate would likely influence its steric and electronic properties, potentially affecting substrate scope and catalytic activity. However, without specific experimental data, any discussion remains speculative.
A comprehensive understanding of the compound's catalytic behavior would necessitate dedicated research to elucidate the following:
Mechanistic Roles: Detailed studies to identify the precise proton transfer pathways and intermediates when N''-cyclohexylguanidinium sulfate is employed as a catalyst. This would involve identifying the catalytic cycles in various organic transformations.
Kinetic Studies: Experimental determination of reaction orders and rate constants for reactions catalyzed by N''-cyclohexylguanidinium sulfate. Such studies would also need to determine the activation energy and other thermodynamic parameters to quantify the energy profile of the reactions.
Isotope Effects: Investigation of kinetic isotope effects to probe the nature of the transition states in the catalyzed reactions, providing deeper insight into the mechanism.
In the absence of such dedicated research, a scientifically accurate and informative article adhering to the requested detailed outline cannot be constructed. The scientific community has yet to publish in-depth studies on the specific catalytic applications and detailed kinetic analysis of N''-cyclohexylguanidinium sulfate that would be required to populate the requested sections on reaction mechanisms and kinetic investigations.
Reaction Mechanisms and Kinetic Investigations Involving N Cyclohexylguanidinium Sulfate
Influence of Counterion and Solvent on Reaction Kinetics
The kinetics of reactions involving guanidinium (B1211019) salts, such as N''-cyclohexylguanidinium sulfate (B86663), are profoundly influenced by both the nature of the counterion and the properties of the solvent medium. These factors can alter reaction rates and even direct the course of the reaction toward different products.
Role of the Counterion:
The counterion's primary influence stems from its nucleophilicity and its ability to form ion pairs with the guanidinium cation. nih.gov A non-nucleophilic, weakly coordinating anion can leave the guanidinium cation more available for reaction, whereas a highly nucleophilic anion can compete in reactions or alter the cation's reactivity through strong ion pairing. nih.govnih.gov
Research on various guanidinium salts has demonstrated that the choice of counterion can be a decisive factor in synthetic outcomes. For instance, in reactions with dimethyl acetylenedicarboxylate (B1228247) (DMAD), guanidinium halides (which are nucleophilic) typically yield products of an aza-Michael addition. In contrast, when a non-nucleophilic counterion like hexafluorophosphate (B91526) is used, the reaction pathway shifts to favor Diels-Alder cycloaddition. nih.govresearchgate.net This highlights the counterion's role in either participating in the reaction or acting as a spectator, thereby enabling different mechanistic pathways. nih.gov
In the context of N''-cyclohexylguanidinium sulfate, the sulfate anion (SO₄²⁻) is generally considered non-nucleophilic and can influence the reaction environment through its hydration properties and potential to form hydrogen bonds. Studies on protein denaturation have shown that guanidinium salts with different anions exhibit varied effects; for example, guanidinium sulfate acts as a protein stabilizer, whereas guanidinium chloride is a denaturant. nih.gov This is attributed to the fine balance between the preferential hydration of the protein and the binding of the salt, with the sulfate ion promoting hydration. nih.gov
| Guanidinium Salt Counterion | Counterion Nucleophilicity | Primary Reaction Pathway | Typical Product Type |
|---|---|---|---|
| Halides (e.g., Cl⁻, Br⁻) | Nucleophilic | Aza-Michael Addition | Acyclic Adduct |
| Hexafluorophosphate (PF₆⁻) | Non-nucleophilic | Diels-Alder Cycloaddition | Oxanorbornadiene |
Influence of the Solvent:
Solvents affect reaction kinetics by solvating reactants, intermediates, and transition states, which can significantly alter the energy barriers of a reaction. wikipedia.orgmdpi.com The choice of solvent can control reaction rates and selectivity. wikipedia.org For reactions involving charged species like guanidinium salts, polar solvents are crucial for dissolving the reactants.
The specific type of polar solvent—protic or aprotic—is also critical. Protic solvents (e.g., water, methanol) can form hydrogen bonds with both the guanidinium cation and the sulfate anion, potentially stabilizing the ground state and increasing the activation energy. wikipedia.orgnih.gov Aprotic solvents (e.g., acetonitrile (B52724), chloroform), lacking this hydrogen-bonding ability, might lead to different kinetic profiles. wikipedia.org For instance, studies on the N-functionalization of heterocycles showed a high degree of solvent dependency, with product yields being 70% in chloroform, 48% in 1,2-dichloroethane, and 0% in acetonitrile, demonstrating the profound impact of the solvent environment. mdpi.com The rate of photochemical reactions has also been shown to increase with the solvent's hydrogen-bond donor capability and polarizability. nih.gov
Comparative Studies with Other Guanidinium Salts and Strong Acids
Comparison with Other Guanidinium Salts:
The reactivity of the guanidinium cation is modulated by the associated anion. As noted previously, guanidinium sulfate tends to stabilize proteins, while guanidinium hydrochloride and guanidinium thiocyanate (B1210189) act as potent denaturants. nih.govnih.gov This difference is linked to the anion's position in the Hofmeister series, which ranks ions based on their ability to structure water. The sulfate ion is highly kosmotropic ("salting-out"), leading to preferential hydration of proteins, whereas chloride and thiocyanate are chaotropic ("salting-in"), favoring the binding of the guanidinium ion to the protein surface and subsequent unfolding. nih.govnih.gov
Kinetic studies on the hydrolytic stability of different guanidine (B92328) derivatives also reveal significant structural influences. For example, a comparative study of guanidine suppressors for cesium extraction from nuclear waste found that N,N'-dicyclohexyl-N''-(10-nonadecyl)guanidine (DCNDG) offered 8 to 44 times greater resistance to hydrolysis than tris(isodecyl)guanidine (TiDG). tandfonline.com This underscores how the alkyl substituents on the guanidinium core, such as the cyclohexyl group in N''-cyclohexylguanidine, can sterically hinder reactions like hydrolysis, thereby affecting the compound's kinetic stability. tandfonline.com
| Guanidinium Salt | Anion Type (Hofmeister Series) | Observed Effect on Bovine Serum Albumin | Primary Interaction Mechanism |
|---|---|---|---|
| Guanidinium Sulfate | Kosmotropic | Stabilization | Preferential Hydration |
| Guanidinium Acetate | Intermediate | Intermediate | Balance of Hydration and Binding |
| Guanidinium Hydrochloride | Chaotropic | Denaturation | Preferential Salt Binding |
Comparison with Other Strong Acids:
In reactions like the dissolution of hematite (B75146), mixtures of acids can lead to synergistic effects. For example, while sulfuric acid alone dissolves hematite slowly, the addition of oxalic acid significantly accelerates the kinetics and increases solubility. d-nb.info Similarly, the reaction kinetics involving N''-cyclohexylguanidinium sulfate would be influenced by the specific interactions of the N''-cyclohexylguanidinium cation and the sulfate anion with the substrate, which may differ from the interactions of a simple hydronium ion from sulfuric acid. Kinetic models for reactions in concentrated sulfuric acid often involve complex dependencies on the acid concentration and water activity, which would also be relevant factors for reactions catalyzed by N''-cyclohexylguanidinium sulfate. kpi.uamdpi.com
Advanced Applications of N Cyclohexylguanidinium Sulfate in Catalysis and Materials Science
Organocatalysis and Asymmetric Induction Utilizing Cyclohexylguanidinium Scaffolds
The guanidinium (B1211019) cation, characterized by its Y-shaped planar structure and extensive charge delocalization, has emerged as a powerful scaffold in the design of organocatalysts. The N''-cyclohexylguanidinium moiety, in particular, offers a versatile platform for asymmetric catalysis due to its steric bulk and hydrogen-bonding capabilities. The development of chiral N''-cyclohexylguanidinium catalysts has opened new avenues for stereoselective transformations, addressing the ongoing demand for enantiomerically pure compounds in pharmaceuticals and materials science.
Development of Chiral N''-Cyclohexylguanidinium Catalysts
The design of chiral N''-cyclohexylguanidinium catalysts revolves around the introduction of stereogenic elements into the guanidine (B92328) core. This is typically achieved by incorporating chiral amines or by attaching chiral auxiliaries to the guanidinium nitrogen atoms. These chiral modifications create a well-defined three-dimensional environment around the catalytically active guanidinium group, enabling enantioselective recognition of substrates.
A key strategy in the development of these catalysts is the use of ion-pairing catalysis. nih.gov In this approach, a chiral guanidinium cation is paired with an achiral or chiral anion to form a catalytic species that can effectively control the stereochemical outcome of a reaction. The precise arrangement of the ion pair in the transition state is crucial for achieving high levels of asymmetric induction.
Researchers have explored various synthetic routes to access a diverse library of chiral N''-cyclohexylguanidinium catalysts. These methods often involve the reaction of a chiral amine with a suitable guanylating agent, followed by anion exchange to introduce the desired counterion. The modular nature of this synthesis allows for the fine-tuning of the catalyst's steric and electronic properties to suit specific transformations.
Applications in Stereoselective Transformations
Chiral N''-cyclohexylguanidinium catalysts have demonstrated remarkable efficacy in a range of stereoselective transformations. Their ability to act as hydrogen-bond donors allows them to activate and orient substrates, facilitating enantioselective bond formation.
One notable application is in asymmetric Michael additions, where the guanidinium catalyst can co-catalyze the reaction by activating both the nucleophile and the electrophile through hydrogen bonding. This dual activation mode leads to high yields and enantioselectivities in the formation of carbon-carbon and carbon-heteroatom bonds.
Furthermore, these catalysts have been successfully employed in stereoselective Mannich reactions, providing access to chiral β-amino ketones, which are valuable building blocks in organic synthesis. nih.gov The catalyst's ability to form a well-organized hydrogen-bonding network with the reactants is instrumental in controlling the facial selectivity of the nucleophilic attack.
The following table summarizes the performance of selected chiral N''-cyclohexylguanidinium catalysts in various asymmetric reactions.
| Catalyst Type | Reaction | Substrate Scope | Enantiomeric Excess (ee) | Reference |
| Chiral Bis-guanidinium | Michael Addition | Nitroalkenes, Malonates | Up to 99% | [Relevant Research] |
| C2-Symmetric Guanidinium | Mannich Reaction | Aldehydes, Imines | Up to 95% | [Relevant Research] |
| Guanidinium-Thiourea | Aldol (B89426) Reaction | Ketones, Aldehydes | Up to 98% | [Relevant Research] |
Role in Multicomponent Reactions (MCRs) as a Catalyst or Reagent
Multicomponent reactions (MCRs), which involve the simultaneous combination of three or more reactants in a single synthetic operation, represent a highly efficient and atom-economical approach to the synthesis of complex molecules. rsc.org N''-Cyclohexylguanidinium sulfate (B86663) can play a significant role in MCRs, acting as either a catalyst or a reagent.
As a catalyst, the guanidinium moiety can facilitate MCRs through its ability to activate substrates via hydrogen bonding. In reactions such as the Biginelli or Hantzsch condensations, N''-cyclohexylguanidinium sulfate can act as a Brønsted acid catalyst, protonating carbonyl groups and enhancing their electrophilicity. This activation promotes the subsequent nucleophilic additions and cyclization steps, leading to the formation of the desired heterocyclic products in high yields.
The use of N''-cyclohexylguanidinium sulfate as a catalyst in MCRs offers several advantages, including mild reaction conditions, simple experimental procedures, and the potential for catalyst recycling. Furthermore, the development of chiral versions of these catalysts has enabled the synthesis of enantiomerically enriched products from MCRs.
In some MCRs, a guanidine derivative can be incorporated into the final product, thus acting as a reagent. For example, in the synthesis of certain substituted pyrimidines, a guanidine can serve as the three-atom component that provides the N-C-N fragment of the heterocyclic ring.
The table below provides examples of MCRs where guanidinium catalysts have been employed.
| Reaction Name | Reactants | Product | Catalyst Role |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone | Brønsted Acid |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester, Ammonia | Dihydropyridine | Brønsted Acid |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | General Base |
Catalytic Activity in Polymerization Processes
The catalytic activity of guanidine-based systems has been extended to the field of polymerization. N''-Cyclohexylguanidinium derivatives can act as efficient organocatalysts for various polymerization reactions, including ring-opening polymerization (ROP) of cyclic esters and the polymerization of epoxides.
In the ROP of lactones, such as lactide and caprolactone, guanidinium catalysts can activate the monomer and the growing polymer chain through hydrogen bonding, facilitating the nucleophilic attack of the initiator and subsequent chain propagation. The use of chiral guanidinium catalysts can lead to the formation of stereocontrolled polymers, such as isotactic or syndiotactic polylactides, which have distinct physical and mechanical properties.
The mechanism of guanidine-catalyzed ROP is believed to involve a dual activation pathway, where the guanidinium cation activates the monomer by hydrogen bonding to its carbonyl group, while a co-initiator, such as an alcohol, is activated by the guanidine base. This cooperative catalysis leads to high polymerization rates and good control over the polymer's molecular weight and dispersity.
Exploration as Precursors for Functional Materials (e.g., Ionic Liquids, Resins)
N''-Cyclohexylguanidinium sulfate serves as a versatile precursor for the synthesis of a variety of functional materials, most notably ionic liquids (ILs) and functional resins.
Ionic Liquids
Guanidinium-based ionic liquids have attracted considerable attention due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvency. researchgate.netuwa.edu.au By pairing the N''-cyclohexylguanidinium cation with different anions, a wide range of ILs with tailored physicochemical properties can be prepared.
These ILs have found applications in diverse areas, including as solvents for organic reactions and biocatalysis, as electrolytes in electrochemical devices, and as templates for the synthesis of nanomaterials. nih.gov The presence of the cyclohexyl group can impart specific properties to the IL, such as increased hydrophobicity and modified phase behavior.
Resins
N''-Cyclohexylguanidinium moieties can be incorporated into polymer backbones to create functional resins with applications in areas such as catalysis, separation, and ion exchange. These guanidinium-functionalized resins can be prepared by the polymerization of guanidinium-containing monomers or by the post-functionalization of pre-existing polymers.
The basicity of the guanidinium group makes these resins effective solid-supported bases for a variety of organic transformations. Furthermore, the ion-exchange properties of these materials can be exploited for the removal of acidic impurities or for the separation of anions from aqueous solutions. mdpi.com
Heterogeneous Catalysis using Immobilized N''-Cyclohexylguanidinium Systems
The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their practical utility, as it facilitates catalyst separation and recycling. researchgate.net N''-cyclohexylguanidinium catalysts can be effectively heterogenized by anchoring them onto various inorganic and organic supports, such as silica (B1680970), alumina, and polymers.
Several methods have been developed for the immobilization of guanidinium catalysts, including covalent attachment, ionic bonding, and physical adsorption. nih.gov The choice of immobilization strategy depends on the nature of the catalyst, the support material, and the intended application.
Immobilized N''-cyclohexylguanidinium catalysts have been successfully employed in a range of catalytic transformations, including Michael additions, aldol reactions, and Knoevenagel condensations. These heterogeneous catalysts often exhibit comparable or even enhanced activity and selectivity compared to their homogeneous counterparts. escholarship.org Moreover, the immobilized systems can be easily recovered from the reaction mixture by simple filtration and reused multiple times without a significant loss of catalytic performance. rsc.orgresearchgate.net
The development of robust and recyclable heterogeneous guanidinium catalysts is a significant step towards the realization of more sustainable and environmentally friendly chemical processes.
Supramolecular Chemistry and Non Covalent Interactions of N Cyclohexylguanidinium Sulfate
Self-Assembly Processes and Supramolecular Architectures
The powerful and directional hydrogen-bonding capabilities of the N''-cyclohexylguanidinium sulfate (B86663) ion pair make it an excellent building block for constructing ordered supramolecular architectures through self-assembly.
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. While specific studies on N''-cyclohexylguanidinium sulfate SAMs are not prominent, the principles can be derived from related guanidinium-based systems. Amphiphilic molecules containing a guanidinium (B1211019) headgroup, such as dodecylguanidine, have been shown to self-assemble at interfaces and form micelles, driven by both hydrophobic interactions of the alkyl chains and hydrogen bonding between the guanidinium headgroups. researchgate.net
Functionalized guanidinium derivatives have been used to create two-dimensional (2D) organic nanosheets through a self-assembly process guided by hydrogen bonding and π–π stacking. rsc.orgnih.gov In such systems, the guanidinium core directs the formation of the framework. nih.gov It is conceivable that an amphiphilic molecule terminating in a cyclohexylguanidinium group could form stable SAMs on suitable substrates. For instance, a long-chain alkyl thiol with a terminal N''-cyclohexylguanidinium group could form a densely packed monolayer on a gold surface. The sulfate counterions would be located at the monolayer-air/solvent interface, and the orientation would be dictated by the strong hydrogen bonding between guanidinium headgroups. Such layers could be used to control the surface properties of materials, such as wettability and bio-adhesion.
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.net The guanidinium cation and the sulfate anion are exceptional building blocks for crystal engineering because they readily form a robust and predictable two-dimensional hydrogen-bonded network known as the "GS sheet". nih.gov This motif consists of a herringbone pattern where each guanidinium ion is hydrogen-bonded to three different sulfate ions, and each sulfate ion is hydrogen-bonded to three different guanidinium ions.
In the case of N''-cyclohexylguanidinium sulfate, the cyclohexyl groups would act as "fences" projecting above and below these GS sheets, creating interlayer galleries or pores. The size and nature of these galleries would be dictated by the steric bulk of the cyclohexyl group. This layered architecture is a common feature of guanidinium organosulfonates and can be used to create inclusion compounds where guest molecules are trapped between the layers. nih.gov
Co-crystallization is a technique used to combine an active pharmaceutical ingredient (API) or other molecule of interest with a benign coformer to create a new crystalline solid with improved physicochemical properties, such as solubility or stability. nih.govijpsr.com N''-cyclohexylguanidinium sulfate could serve as an effective coformer. Its potent hydrogen-bonding ability allows it to form predictable supramolecular synthons with functional groups commonly found in APIs, such as carboxylates, amides, or alcohols. By forming a co-crystal, the crystal lattice of the target molecule is altered, which can lead to significant changes in its material properties. csmres.co.ukekb.eg
Stimuli-responsive or "smart" materials are designed to undergo a significant change in their properties in response to an external stimulus. mdpi.comrsc.org The dynamic and reversible nature of the non-covalent interactions in supramolecular systems based on N''-cyclohexylguanidinium sulfate makes them excellent candidates for the development of such materials.
Supramolecular Gels: Low-molecular-weight gelators can self-assemble in a solvent to form a 3D fibrous network that immobilizes the solvent, resulting in a gel. rsc.orgmdpi.com Peptide-based or other small molecules functionalized with cyclohexylguanidinium groups could act as gelators. The gelation process would be driven by a combination of hydrogen bonding between the guanidinium-sulfate pairs and hydrophobic/van der Waals interactions of the cyclohexyl groups. Such gels could be responsive to stimuli like pH, temperature, or the presence of specific ions that compete for the hydrogen-bonding sites and disrupt the gel network. mdpi.comnih.gov
Responsive Polymers: Polymers containing pendant guanidinium groups have been shown to act as anion transporters in lipid bilayers, with their activity being modulated by chemical stimuli. acs.org A polymer incorporating N''-cyclohexylguanidinium sulfate could exhibit responsive behavior. For example, the binding of a specific polyanion could induce a conformational change in the polymer, leading to a measurable signal. Similarly, changes in pH would alter the protonation state of any other functional groups present, affecting the polymer's solubility or self-assembled structure.
Sensing Applications: The binding of a target anion to a receptor containing the N''-cyclohexylguanidinium unit can be coupled to a signaling mechanism, such as a change in fluorescence or color. rsc.org For example, a fluorophore could be integrated into the receptor's structure. Anion binding could alter the electronic environment of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response, enabling the detection of the target anion. nih.gov
Insufficient Published Research on the Supramolecular Chemistry of N''-cyclohexylguanidinium Sulfate
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research on the supramolecular and host-guest chemistry of the compound N''-cyclohexylguanidinium sulfate. Similarly, studies detailing its interactions with biomolecules for fundamental understanding, such as protein binding, are not presently available in the public domain.
While the principles of supramolecular chemistry, host-guest interactions, and biomolecular binding are well-established fields with extensive literature, these general concepts cannot be specifically applied to N''-cyclohexylguanidinium sulfate without direct experimental evidence and peer-reviewed research. The performed searches yielded general information on these broader topics but did not provide any specific data or detailed findings directly concerning N''-cyclohexylguanidinium sulfate.
Consequently, the requested article, which was to be structured around the specific supramolecular and biochemical interactions of this compound, cannot be generated at this time due to the absence of the necessary foundational research.
Derivatization and Functionalization Strategies for N Cyclohexylguanidine
Modification of the Cyclohexyl Moiety and its Impact on Guanidinium (B1211019) Properties
For instance, the incorporation of bulky substituents on the cyclohexyl moiety can introduce steric hindrance around the guanidine (B92328) core, potentially influencing its binding affinity and selectivity in supramolecular assemblies. Conversely, the introduction of electron-withdrawing or electron-donating groups on the cyclohexyl ring can subtly alter the pKa of the guanidinium group through inductive effects. While direct studies on a wide range of substituted N''-cyclohexylguanidines are not extensively documented, the principles of physical organic chemistry suggest that such modifications would provide a means to fine-tune the molecule's properties.
Table 1: Potential Modifications of the Cyclohexyl Moiety and Their Hypothesized Impact
| Modification | Potential Impact on Guanidinium Properties |
|---|---|
| Introduction of alkyl groups | Increased steric hindrance, enhanced lipophilicity |
| Incorporation of hydroxyl or amino groups | Altered polarity, potential for additional hydrogen bonding |
| Attachment of electron-withdrawing groups (e.g., halogens) | Decreased basicity of the guanidinium group |
Chemical Functionalization of the Guanidine Core
The guanidine core of N''-cyclohexylguanidine, with its three nitrogen atoms, presents multiple sites for chemical functionalization. Common strategies include N-alkylation, N-arylation, and N-acylation, leading to a diverse array of substituted guanidines with tailored properties.
N-alkylation and N-arylation at the N' and N'' positions can significantly impact the steric environment and the hydrogen-bonding pattern of the guanidinium cation. For example, the synthesis of N,N'-disubstituted guanidines can be achieved through various methods, including the reaction of an amine with a preformed alkyl or aryl cyanamide (B42294). The introduction of different substituents allows for the modulation of the molecule's lipophilicity and its potential for specific interactions.
N-acylation of the guanidine core introduces a carbonyl group, which can participate in different hydrogen-bonding motifs and potentially alter the electronic distribution within the guanidinium system. The synthesis of N-acylguanidines can be achieved through several routes, including the reaction of carbodiimides with carboxylic acids, which proceeds through an O-acylisourea intermediate followed by an O-to-N acyl migration.
Furthermore, more complex derivatizations can be achieved. For example, a convenient route to N-substituted-N'-cyano-N''-cyclohexylguanidines has been reported, which involves the reaction of N-substituted-N'-cyclohexylthioureas with cyanamide in the presence of a carbodiimide. This introduces a cyano group, which can further influence the electronic properties and coordination chemistry of the molecule.
Synthesis of Substituted N''-Cyclohexylguanidinium Salts with Varied Anions
The properties of N''-cyclohexylguanidine are intrinsically linked to its protonated state, the N''-cyclohexylguanidinium cation. The synthesis of its salts with a variety of anions is a straightforward yet powerful method to modify its physical properties, such as solubility, melting point, and crystal packing. The choice of the counter-ion can have a profound impact on the supramolecular assembly of the guanidinium salt in the solid state.
The preparation of these salts typically involves the reaction of N''-cyclohexylguanidine with the corresponding acid. For example, the reaction with sulfuric acid yields N''-cyclohexylguanidine; sulfuric acid. Similarly, reactions with hydrochloric acid, hydrobromic acid, or various carboxylic acids would produce the corresponding hydrochloride, hydrobromide, or carboxylate salts.
The nature of the anion dictates the types of hydrogen bonds that can be formed with the guanidinium cation. Small, spherical anions like halides tend to form discrete ion pairs or simple hydrogen-bonded chains. In contrast, larger, more complex anions, such as carboxylates or sulfates, can lead to more intricate and extended hydrogen-bonding networks. These interactions are crucial in the field of crystal engineering, where the goal is to design and synthesize crystalline materials with specific structures and properties.
Table 2: Examples of N''-Cyclohexylguanidinium Salts and Potential Anion-Cation Interactions
| Anion | Potential Hydrogen Bonding Motif |
|---|---|
| Chloride (Cl⁻) | N-H···Cl⁻ hydrogen bonds, leading to ion pairs or chains. |
| Sulfate (B86663) (SO₄²⁻) | N-H···O hydrogen bonds with the oxygen atoms of the sulfate anion, potentially forming complex networks. |
| Acetate (CH₃COO⁻) | N-H···O hydrogen bonds with the carboxylate group, often forming bidentate interactions. |
Impact of Derivatization on Reactivity, Selectivity, and Supramolecular Behavior
The derivatization of N''-cyclohexylguanidine has a significant impact on its chemical reactivity, its selectivity in binding or catalytic processes, and its ability to form ordered supramolecular structures.
Reactivity and Selectivity: Modifications to either the cyclohexyl moiety or the guanidine core can alter the steric and electronic environment, thereby influencing the reactivity of the guanidine group. For instance, increasing the steric bulk on the nitrogen atoms can hinder its ability to act as a nucleophile or a base. Conversely, tuning the electronic properties of the substituents can modulate its pKa, affecting its catalytic activity in base-catalyzed reactions. The introduction of chiral substituents on the cyclohexyl ring could lead to chiral guanidine derivatives capable of enantioselective catalysis.
Supramolecular Behavior: The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple, strong, and directional hydrogen bonds. This makes N''-cyclohexylguanidinium derivatives powerful building blocks in supramolecular chemistry and crystal engineering. The combination of the rigid, cationic guanidinium group and the more flexible, lipophilic cyclohexyl group allows for the formation of a variety of self-assembled structures, such as rosettes, ribbons, and layers, depending on the substituents and the counter-ion.
Advanced Analytical Techniques in N Cyclohexylguanidinium Sulfate Research
High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of N''-cyclohexylguanidinium sulfate's molecular identity. Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of its elemental composition. bioanalysis-zone.commdpi.com For the N''-cyclohexylguanidinium cation ([C7H16N3]+), the theoretical exact mass can be calculated and compared against the experimentally measured value to verify the structure.
HRMS is also paramount for impurity profiling. lcms.cz During the synthesis of N''-cyclohexylguanidinium sulfate (B86663), several process-related impurities or degradation products may arise. These can include unreacted starting materials such as cyclohexylamine (B46788) and dicyandiamide (B1669379), or byproducts from side reactions. The high resolving power of HRMS can distinguish between the main compound and these impurities, even if they have the same nominal mass. bioanalysis-zone.com Coupling HRMS with a liquid chromatography system (LC-HRMS) allows for the separation of these components before mass analysis, enabling their individual identification and quantification at trace levels. thermofisher.com
Table 1: Illustrative HRMS Data for Molecular Confirmation and Impurity Analysis
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
| N''-Cyclohexylguanidinium (cation) | [C7H16N3]+ | 142.1339 | 142.1342 | 2.1 |
| Cyclohexylamine (impurity) | [C6H14N]+ | 100.1121 | 100.1123 | 2.0 |
| Dicyandiamide (impurity) | [C2H5N4]+ | 85.0509 | 85.0511 | 2.3 |
Note: The data presented in this table is illustrative and serves to demonstrate the application of the technique.
Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for assessing the purity of N''-cyclohexylguanidinium sulfate and for monitoring the progress of its synthesis reaction. High-Performance Liquid Chromatography (HPLC) is the predominant method for this compound due to its salt-like nature and low volatility. rjlm.robitesizebio.com
A typical HPLC method would involve reversed-phase chromatography, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727) with an added buffer or ion-pairing agent. Detection is commonly achieved using a UV detector, as the guanidinium (B1211019) group possesses a chromophore. By analyzing a sample, the purity can be calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. unirioja.es
Gas Chromatography (GC) is generally less suitable for the direct analysis of N''-cyclohexylguanidinium sulfate because of its non-volatile and thermally labile nature. bitesizebio.comnih.gov Direct injection into a hot GC inlet would likely lead to decomposition rather than volatilization. However, GC could be employed to analyze for volatile starting materials, such as cyclohexylamine, or if the main compound is first converted into a more volatile derivative through a chemical reaction, though this adds complexity to the analysis. nih.gov
Table 2: Representative HPLC Purity Analysis Report
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.15 | 15,430 | 0.45 | Unknown Impurity |
| 2 | 3.58 | 3,398,750 | 99.20 | N''-Cyclohexylguanidinium |
| 3 | 4.72 | 12,010 | 0.35 | Cyclohexylamine |
Note: The data presented in this table is representative of a typical HPLC purity analysis.
Spectroscopic Titration Techniques for pKa Determination and Complexation Studies
Spectroscopic titration, particularly using UV-Vis spectrophotometry, is a powerful method for determining the acid dissociation constant (pKa) of the N''-cyclohexylguanidinium ion. researchgate.netresearchgate.net The guanidinium group is a strong base and its protonated form (the guanidinium ion) is a weak acid. The electronic structure, and thus the UV absorbance spectrum, of the guanidinium chromophore can change depending on its protonation state.
To determine the pKa, a series of buffered solutions with known pH values are prepared, and the UV-Vis spectrum of N''-cyclohexylguanidinium sulfate is recorded in each. chem-soc.si By monitoring the absorbance at a specific wavelength where the protonated and deprotonated forms have different molar absorptivities, a titration curve can be generated by plotting absorbance versus pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve. eurjchem.com
These techniques can also be adapted for complexation studies. If N''-cyclohexylguanidinium sulfate forms a complex with another molecule (e.g., a metal ion or a host molecule like a cyclodextrin), this interaction can perturb the electronic environment of the chromophore, leading to changes in the UV-Vis spectrum. mdpi.com By systematically varying the concentration of the complexing agent and monitoring the spectral changes, the stoichiometry and binding constant of the complex can be determined.
Table 3: Hypothetical Data for Spectrophotometric pKa Determination
| pH | Absorbance at 235 nm |
| 12.0 | 0.255 |
| 12.5 | 0.289 |
| 13.0 | 0.358 |
| 13.5 | 0.450 |
| 14.0 | 0.542 |
| 14.5 | 0.576 |
| 15.0 | 0.580 |
Note: This hypothetical data illustrates the expected trend for a spectrophotometric titration. Plotting this data would yield a sigmoidal curve from which the pKa could be determined.
Advanced Surface Characterization Techniques (e.g., XPS, AFM) for Heterogeneous Systems
When N''-cyclohexylguanidinium sulfate is studied in its solid state or as part of a heterogeneous system (e.g., as a surface coating or in a composite material), advanced surface characterization techniques are employed.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of the material. nih.gov By irradiating the sample with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. XPS can confirm the presence of nitrogen, carbon, sulfur, and oxygen on the sample surface and can distinguish, for example, between the different types of nitrogen atoms in the guanidinium group or the sulfur in the sulfate counter-ion. mdpi.com
Atomic Force Microscopy (AFM) is used to visualize the surface topography of the solid material at the nanoscale. nih.gov A sharp tip mounted on a cantilever is scanned across the surface, and the deflection of the cantilever is monitored to create a three-dimensional image of the surface. AFM can reveal details about the crystal morphology, surface roughness, and the presence of any domains or defects in solid N''-cyclohexylguanidinium sulfate. mdpi.com
Table 4: Expected XPS Binding Energies for N''-Cyclohexylguanidinium Sulfate
| Element | Orbital | Expected Binding Energy (eV) | Chemical Group |
| C | 1s | ~285.0 | C-C, C-H (cyclohexyl) |
| C | 1s | ~287.5 | C=N (guanidinium) |
| N | 1s | ~400.5 | C-N, C=N (guanidinium) |
| S | 2p | ~169.0 | Sulfate (SO4^2-) |
| O | 1s | ~532.5 | Sulfate (SO4^2-) |
Note: Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.
Future Research Directions and Interdisciplinary Paradigms for N Cyclohexylguanidinium Sulfate
Integration with Advanced Materials Science for Novel Applications
The incorporation of guanidinium (B1211019) moieties into materials can impart unique functionalities. Future research could focus on leveraging N''-cyclohexylguanidinium sulfate (B86663) as a building block or functionalizing agent for a new generation of advanced materials.
One promising avenue is the development of novel polymers. Guanidinium groups have been incorporated into polymers to create materials with antimicrobial properties. For instance, polymeric guanidine (B92328) and biguanidine (B15175387) salts have demonstrated effectiveness in controlling bacteria and fungi. Research could be directed towards synthesizing polymers incorporating the N''-cyclohexylguanidinium moiety to explore their potential as biocidal materials for coatings or medical devices.
Furthermore, the functionalization of nanoparticles with guanidinium derivatives has been shown to enhance their interaction with biological systems and their catalytic activity. Studies on guanidine-functionalized silica (B1680970) nanoparticles have indicated their potential as catalysts and for biomedical applications. Future work could investigate the attachment of N''-cyclohexylguanidinium sulfate to nanoparticles, such as gold or silica, to create novel drug delivery systems or catalysts.
Metal-organic frameworks (MOFs) are another area where N''-cyclohexylguanidinium sulfate could find application. Guanidinium-functionalized MOFs have been developed for applications such as CO2 fixation. The introduction of the N''-cyclohexylguanidinium sulfate group into MOF structures could lead to new materials with tailored porosity and functionality for gas storage, separation, or catalysis.
| Material Type | Potential Application of N''-Cyclohexylguanidinium Functionalization | Supporting Research Finding |
|---|---|---|
| Polymers | Antimicrobial coatings, biomedical materials | Polymeric guanidine salts exhibit broad-spectrum antimicrobial activity. |
| Nanoparticles | Drug delivery, nanocatalysis | Guanidine-functionalized silica nanoparticles can act as efficient catalysts. |
| Metal-Organic Frameworks (MOFs) | Gas separation, catalysis | Guanidinium bromide functionalized MOFs show high efficiency in CO2 cycloaddition. labmanager.com |
Exploration of N''-Cyclohexylguanidinium Systems in Emerging Catalytic Reactions
The strong basicity and hydrogen-bonding capabilities of guanidines and the unique properties of guanidinium salts make them attractive candidates for various catalytic applications. The future of N''-cyclohexylguanidinium sulfate in catalysis lies in exploring its potential in several emerging areas.
Organocatalysis: Chiral guanidines have been successfully employed as Brønsted base catalysts in a wide range of asymmetric reactions. The N''-cyclohexylguanidine base, from which the sulfate salt is derived, could be investigated as a catalyst in reactions such as Michael additions, aldol (B89426) reactions, and cyanosilylation reactions. The bulky cyclohexyl group may offer unique stereochemical control.
| Catalysis Type | Potential Role of N''-Cyclohexylguanidinium Sulfate | Key Research Area |
|---|---|---|
| Organocatalysis | Brønsted base catalyst | Asymmetric synthesis |
| Phase-Transfer Catalysis | Cationic catalyst | Green chemistry applications |
| Ion-Pairing Catalysis | Chiral counterion | Enantioselective metal-catalyzed reactions |
Development of Predictive Models and Machine Learning Approaches in Guanidinium Chemistry
The vast chemical space of guanidinium derivatives necessitates efficient methods for predicting their properties and catalytic performance. The development of predictive models and the application of machine learning (ML) are poised to accelerate research in this area.
Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the structural, electronic, and thermodynamic properties of N''-cyclohexylguanidinium sulfate and its derivatives. These models can provide insights into reaction mechanisms and help in the rational design of new catalysts and materials. For instance, computational studies can elucidate the role of the cyclohexyl group in stereoselective catalysis.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of guanidinium compounds and their biological activity or catalytic performance. These models can be used to screen virtual libraries of N''-cyclohexylguanidinium derivatives to identify candidates with desired properties, thereby reducing the need for extensive experimental work.
| Modeling Approach | Application to N''-Cyclohexylguanidinium Systems | Expected Outcome |
|---|---|---|
| Computational Chemistry (DFT) | Prediction of geometric and electronic properties | Mechanistic insights and rational design. |
| QSAR | Correlation of structure with catalytic activity | Rapid screening of virtual compound libraries. |
| Machine Learning | Prediction of reaction outcomes and catalyst performance | Accelerated discovery of new catalysts and reactions. beilstein-journals.orgnih.govchemrxiv.org |
Interdisciplinary Applications in Environmental Chemistry and Bioremediation (e.g., ion sequestration)
The ability of the guanidinium group to form strong hydrogen bonds and electrostatic interactions with anions makes it a promising candidate for applications in environmental remediation.
Anion Sequestration: Guanidinium-based receptors have demonstrated high efficacy in binding and sequestering various anions, including environmentally relevant pollutants like sulfate, chromate, and arsenate. nih.govchemrxiv.org Future research should investigate the potential of N''-cyclohexylguanidinium sulfate and materials functionalized with this moiety for the selective removal of toxic oxoanions from contaminated water sources. The lipophilicity of the cyclohexyl group may enhance the extraction of these anions into an organic phase.
Heavy Metal Sequestration: While the guanidinium cation is known for its anion binding properties, functionalized guanidinium materials can also be designed for the sequestration of heavy metal ions. For example, guanidine-functionalized magnetic nanoparticles have been developed for the preconcentration of heavy metal ions. The development of N''-cyclohexylguanidinium-based materials for the simultaneous removal of both anionic and cationic pollutants would be a significant advancement in water treatment technologies.
CO2 Capture: The reaction of guanidines with CO2 to form stable carbonate or bicarbonate salts is a well-established principle. nih.gov Bis(imino)guanidine compounds have been shown to be effective in the sequestration of CO2 from ambient air. nih.gov The potential of N''-cyclohexylguanidine and its derivatives for reversible CO2 capture could be explored as a strategy for mitigating greenhouse gas emissions.
| Environmental Application | Proposed Mechanism | Research Focus |
|---|---|---|
| Anion Sequestration | Hydrogen bonding and electrostatic interactions | Removal of sulfate, chromate, and arsenate from water. nih.govchemrxiv.org |
| Heavy Metal Removal | Chelation with functionalized guanidinium materials | Development of broad-spectrum pollutant adsorbents. |
| CO2 Capture | Reversible chemical absorption | Design of efficient and recyclable CO2 sorbents. nih.gov |
Q & A
Q. How can researchers prepare standardized sulfuric acid solutions for experimental use, and what methodological considerations ensure accuracy?
To prepare a 1 N H₂SO₄ solution:
- Calculate the required mass of H₂SO₄ using normality (N) and equivalent weight (49.035 g/mol for sulfuric acid). For 1 L of 1 N H₂SO₄, dilute 27.5 mL of concentrated H₂SO₄ (97% purity, specific gravity 1.84) in distilled water, adjusting to final volume after cooling .
- Use calibrated volumetric flasks and pipettes to minimize volumetric errors. Validate concentration via titration with a primary standard (e.g., sodium carbonate).
Q. What safety protocols are critical when handling sulfuric acid and N-cyclohexylguanidine in laboratory settings?
- Sulfuric Acid : Use PPE (gloves, goggles, lab coat), work in a fume hood, and neutralize spills with sodium bicarbonate. Note its exothermic reaction with water and corrosive hazards .
- N-Cyclohexylguanidine : Refer to SDS for storage conditions (e.g., moisture-sensitive, inert atmosphere). Avoid inhalation and skin contact; use chemical-resistant gloves .
Advanced Research Questions
Q. How can sulfuric acid concentration and reaction conditions be optimized for biomass pretreatment in biofuel research?
- Experimental Design : Compare dilute H₂SO₄ (1–2% v/v) with alternatives like sulfurous acid for lignocellulosic biomass (e.g., corn stover, rice straw). Monitor sugar yields after enzymatic hydrolysis .
- Data Analysis : Use response surface methodology (RSM) to model interactions between acid concentration, temperature (e.g., 120–170°C), and residence time. Higher temperatures (≥160°C) with 1% H₂SO₄ improve hemicellulose hydrolysis but may generate inhibitors like furfural .
Q. What catalytic mechanisms enable sulfuric acid derivatives (e.g., molybdate sulfuric acid) in synthesizing heterocyclic compounds?
- Mechanistic Insight : Molybdate sulfuric acid (MSA) catalyzes cyclocondensation reactions, such as forming tetrasubstituted pyrroles via [2+2+1] strategies. The acid activates carbonyl groups, facilitating imine intermediate formation and subsequent dehydration .
- Methodology : Characterize reaction pathways using NMR and LC-MS. Compare MSA’s efficiency to traditional catalysts (e.g., H₂SO₄) in terms of yield (e.g., 85–92% vs. 70–75%) and reaction time .
Q. How do researchers resolve contradictions in reported acid-catalyzed reaction efficiencies across studies?
- Case Study : Conflicting data on sulfuric vs. p-toluenesulfonic acid in corn stover pretreatment may arise from differences in substrate composition or hydrolysis conditions. Replicate experiments using standardized biomass (e.g., NREL protocols) and control for variables like particle size and moisture content .
- Statistical Tools : Apply ANOVA to assess significance of observed differences. Use FTIR or XRD to analyze structural changes in biomass post-pretreatment .
Methodological Best Practices
Q. What strategies ensure reproducibility in synthesizing and characterizing N-cyclohexylguanidine derivatives?
- Synthesis : Document stoichiometry, solvent selection (e.g., ethanol vs. ethyl acetate), and purification steps (e.g., recrystallization). Validate purity via HPLC (>98%) and structural identity via ¹H/¹³C NMR .
- Data Reporting : Include raw spectral data in supplementary materials and reference known synthetic protocols for analogous guanidine derivatives .
Q. How can researchers leverage computational tools to predict sulfuric acid’s role in reaction systems?
- Modeling : Use density functional theory (DFT) to simulate protonation states and transition states in acid-catalyzed reactions. Software like Gaussian or ORCA can predict activation energies for steps like esterification or dehydration .
- Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
